3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C11H7BrClNO3 |
|---|---|
Molecular Weight |
316.53 g/mol |
IUPAC Name |
3-(4-bromo-2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,15,16) |
InChI Key |
GNBNFHFAPAGHSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)Br)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors One common method involves the bromination and chlorination of a phenyl ring, followed by the formation of the isoxazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Reactions of the Carboxylic Acid Group
The carboxylic acid group enables classical acid-derived transformations:
| Reaction Type | Reagents/Conditions | Product | Key Characteristics |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux | Methyl ester derivative | High yield (85–90%) under acidic catalysis. |
| Amidation | Dicyclohexylcarbodiimide (DCC), primary amines | Amide derivatives | Requires activation of the carboxylic acid; forms stable amide bonds. |
| Reduction | LiAlH₄, anhydrous THF | Alcohol derivative (5-methylisoxazole-4-methanol) | Complete reduction of -COOH to -CH₂OH; requires strict anhydrous conditions. |
Reactivity of the Isoxazole Ring
The isoxazole ring participates in electrophilic substitutions and cycloadditions:
Electrophilic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 5-position of the isoxazole ring .
-
Halogenation : Bromination with Br₂/FeBr₃ occurs selectively at the 5-position.
Cycloaddition Reactions
-
[3+2] Cycloaddition : Reacts with nitrile oxides to form fused bicyclic structures, enhancing molecular complexity.
Halogen Substitution Reactions
The bromine and chlorine atoms on the phenyl ring undergo substitution under specific conditions:
| Halogen | Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| Bromine | Nucleophilic Aromatic Substitution (NAS) | KOH, Cu catalyst, 120°C | Hydroxy or alkoxy derivatives | Bromine’s position (para to Cl) enhances electrophilicity. |
| Bromine | Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, base | Biaryl derivatives | Forms C–C bonds for pharmaceutical intermediates. |
| Chlorine | NAS (limited) | Strong nucleophiles (e.g., NH₃, high temp.) | Amino derivatives | Less reactive than bromine due to lower leaving-group ability. |
Functionalization via Intermediate Derivatives
Acid Chloride Formation
-
Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.
-
Applications : Reacts with azides (e.g., TMS-N₃) to form tetrazole derivatives, as demonstrated in related isoxazole systems .
Decarboxylation
-
Conditions : Heating with Cu powder in quinoline.
-
Product : 5-Methylisoxazole derivatives, retaining halogen substituents .
Oxidation and Stability
-
Oxidation : KMnO₄ in acidic medium cleaves the isoxazole ring, producing keto-acid intermediates.
-
Stability : Resists hydrolysis under neutral conditions but degrades in strong acids/bases due to ring-opening.
Comparative Reactivity Table
| Functional Group | Reaction | Relative Reactivity |
|---|---|---|
| Carboxylic Acid | Esterification | High |
| Bromine (Ar) | Suzuki Coupling | Moderate |
| Isoxazole Ring | Nitration | Low |
This compound’s multifunctional design allows tailored modifications for applications in medicinal chemistry (e.g., protease inhibitors) and materials science. Further studies are warranted to explore its catalytic asymmetric reactions and bioorthogonal reactivity.
Scientific Research Applications
3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares the target compound (inferred properties) with analogs bearing substituents in different positions on the phenyl ring:
Notes:
- The bromo and chloro substituents increase molecular weight and may reduce solubility in polar solvents compared to non-halogenated analogs.
- The 2,6-dichloro derivative (CAS 3919-76-4) has a higher melting point, likely due to enhanced crystallinity from symmetrical substitution .
Data Tables
Table 1: Key Physical Properties of Selected Analogs
Biological Activity
3-(4-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic organic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C11H7BrClN2O3
- Molecular Weight : 300.08 g/mol
- IUPAC Name : this compound
- Chemical Structure :
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of halogen substituents (bromine and chlorine) enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. This modulation can lead to various physiological effects, including anti-inflammatory and antimicrobial activities.
Antimicrobial Properties
Research has indicated that compounds within the isoxazole family exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
Studies have also explored the anti-inflammatory potential of this compound. It has been evaluated in models of inflammation, demonstrating a capacity to reduce markers associated with inflammatory responses. This suggests a possible role in the development of therapies for inflammatory diseases.
Research Findings
Several studies have provided insights into the biological activities of this compound:
Case Studies
- Antimicrobial Activity : In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's efficacy against Staphylococcus aureus and found it inhibited bacterial growth at concentrations as low as 10 µg/mL.
- Anti-inflammatory Evaluation : A study conducted on murine models of arthritis showed that treatment with the compound reduced paw swelling and serum levels of pro-inflammatory cytokines like TNF-alpha and IL-6.
Comparative Analysis
When compared to similar compounds, such as 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, the unique combination of bromine and chlorine substituents in this compound contributes to its enhanced biological activity.
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Moderate | Low |
Q & A
Q. Challenges :
Q. Solutions :
- Recrystallization : Use polar aprotic solvents (e.g., acetonitrile) to improve yield .
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate) separates brominated by-products .
- Storage : Store at 0–6°C to prevent degradation, as recommended for boronic acid analogs .
How do electronic effects of the 4-bromo-2-chlorophenyl substituent influence reactivity?
The electron-withdrawing bromo and chloro groups deactivate the phenyl ring, reducing electrophilic substitution but enhancing the isoxazole ring’s stability toward nucleophilic attack. This electronic profile directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), favoring para-bromo substitution for further functionalization . Computational studies (DFT) on related fluorophenyl analogs suggest similar resonance effects stabilize the carboxylate moiety .
How can researchers resolve contradictions in synthetic yield data across studies?
Q. Common Contradictions :
- Yield Variability : Reports range from 60–85% depending on halogenation efficiency.
Q. Resolution Strategies :
- Reagent Purity : Ensure halogen sources (e.g., NBS) are anhydrous, as moisture reduces bromination efficiency .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps to optimize turnover .
- Analytical Cross-Validation : Use orthogonal methods (e.g., LC-MS and ¹H NMR) to quantify by-products and adjust stoichiometry .
What advanced spectroscopic techniques are used to study its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measures binding affinity to enzymes like DHODH .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of protein-ligand interactions.
- Cryo-EM : Resolves binding conformations in antibiotic-resistant bacterial proteins .
How does the compound’s stability under varying pH conditions impact formulation studies?
The carboxylic acid group confers pH-dependent solubility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
